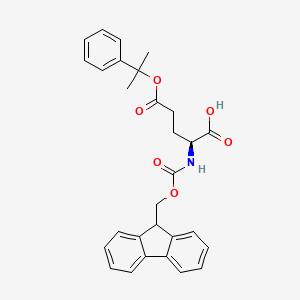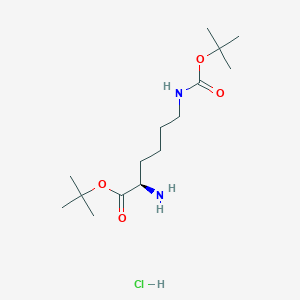
Fmoc-L-Glu(2-phenylisopropyloxy)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as Fmoc-Glu-OH, is an amino acid derivative commonly used in peptide synthesis. It is a compound consisting of a phenylisopropyloxy group attached to the side chain of the amino acid glutamate. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protecting group that is used to prevent the side chain from reacting with other components in the reaction. Fmoc-Glu-OH is an important reagent in peptide synthesis and is used in a variety of applications, including peptide synthesis, peptide-based drug design, and protein engineering.
Aplicaciones Científicas De Investigación
Ultrasound-Induced Gelation
- A study by Geng et al. (2017) explored the gelation properties of fluorenyl-9-methoxycarbonyl-l-lysine (Fmoc)-OH and its dipeptide derivatives under ultrasound conditions. It was found that ultrasound significantly reduced the minimum gelation concentrations (MGCs) of these compounds in various solvents. The study highlighted the role of π-π stacking and hydrogen bonding in the self-assembly of these gelators into a three-dimensional network (Geng et al., 2017).
Synthesis of Photocaged Peptides
- Tang et al. (2015) developed a method compatible with Fmoc solid-phase peptide synthesis (SPPS) for synthesizing photocaged peptides. They successfully synthesized peptides containing photosensitive groups on the side chain of aspartic acid and glutamic acid using Fmoc-protected building blocks (Tang et al., 2015).
Controlled Aggregation Properties
- A study by Gour et al. (2021) investigated the self-assembled structure formed by Fmoc protected single amino acids, including Fmoc-L-glutamic acid. The study assessed the self-assembled architecture under different conditions, including concentration, temperature, and pH. This research could have implications for designing novel nanoarchitectures for various applications in material chemistry and bioscience (Gour et al., 2021).
Antibacterial Composite Materials
- Schnaider et al. (2019) presented a study on the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. The study explored the use of these nanoassemblies in resin-based composites, demonstrating their potential in inhibiting bacterial growth without affecting mammalian cell lines (Schnaider et al., 2019).
Solid-Phase Synthesis of Peptides
- Albericio et al. (2009) described a method for preparing peptides with C-terminal asparagine or glutamine. This method involved attaching N alpha-Fmoc-C alpha-tert-butyl aspartate or glutamate to a support, facilitating the synthesis of complex peptides (Albericio et al., 2009).
Mecanismo De Acción
Target of Action
Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as Fmoc-Glu(O-2-PhiPr)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized .
Mode of Action
This compound acts as a protecting group for the glutamic acid residue in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino terminus of the glutamic acid, while the 2-phenylisopropyloxy group protects the side chain carboxyl group . These protections are crucial during the synthesis process to prevent unwanted side reactions .
Biochemical Pathways
The compound plays a significant role in the biochemical pathway of peptide synthesis . It allows for the selective addition of amino acids in a step-wise manner, enabling the creation of specific peptide sequences .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence . After the peptide chain is assembled, the protecting groups can be removed to yield the final product .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent, and the presence of other reagents can affect its efficacy and stability .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNRKQDJIWMHNG-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718516 |
Source


|
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200616-39-3 |
Source


|
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)